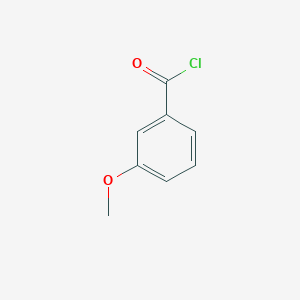

3-Methoxybenzoyl chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQIUASLAXJZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169011 | |

| Record name | m-Anisoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-05-3 | |

| Record name | 3-Methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Anisoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Anisoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-anisoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Anisoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM9WQ3B2N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxybenzoyl chloride

CAS Number: 1711-05-3

This technical guide provides a comprehensive overview of 3-Methoxybenzoyl chloride, a key reagent in synthetic organic chemistry, with a focus on its application in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, also known as m-anisoyl chloride, is a clear, colorless to light yellow liquid.[1] It is a versatile acylating agent used in the synthesis of a variety of organic compounds. Below is a summary of its key quantitative properties.

| Property | Value | Reference(s) |

| CAS Number | 1711-05-3 | [2][3][4][5] |

| Molecular Formula | C₈H₇ClO₂ | [2][5] |

| Molecular Weight | 170.59 g/mol | [2][5] |

| Boiling Point | 123-125 °C at 15 mmHg | [2][3] |

| Density | 1.214 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.558 | [3] |

| Flash Point | 92 °C (closed cup) | [1][3] |

| Solubility | Soluble in chloroform, reacts with water. | [2] |

Synthesis of this compound

The most common method for the preparation of this compound is the chlorination of 3-methoxybenzoic acid. Thionyl chloride (SOCl₂) or oxalyl chloride are typically employed as the chlorinating agents.

Experimental Protocol: Synthesis from 3-Methoxybenzoic Acid

This protocol is adapted from a general procedure for the synthesis of aryl acid chlorides.

Materials:

-

3-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 3-methoxybenzoic acid (1 equivalent) in anhydrous DCM.

-

Add a catalytic amount (a few drops) of DMF to the suspension.

-

Slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the stirred suspension at room temperature. The reaction is exothermic and will result in the evolution of HCl and SO₂ gas, which should be appropriately scrubbed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 1-3 hours, or until the evolution of gas ceases and all the solid has dissolved.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives - Google Patents [patents.google.com]

- 4. CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-Methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxybenzoyl chloride (m-anisoyl chloride), a key reagent in organic synthesis, particularly in the development of pharmaceuticals. This document outlines its chemical properties, detailed experimental protocols for its synthesis and key reactions, and its relevance in biological pathways.

Core Compound Properties: this compound

This compound is a colorless to light yellow liquid. It is an acyl chloride containing a methoxy group at the meta-position of the benzene ring. This substitution pattern influences its reactivity and makes it a valuable building block for introducing the 3-methoxybenzoyl moiety into target molecules.

Data Presentation: Physicochemical Properties

All quantitative data for this compound has been summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 170.59 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| CAS Number | 1711-05-3 | [2][3] |

| Density | 1.214 g/mL at 25 °C | [1][2] |

| Boiling Point | 123-125 °C at 15 mmHg | [1][2] |

| Refractive Index (n20/D) | 1.558 | [1][2] |

| Flash Point | 92 °C (198 °F) | [2][5] |

| Physical Form | Liquid | [2] |

| Solubility | Soluble in chloroform, reacts with water. | [1][6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in common organic reactions.

Synthesis of this compound from 3-Methoxybenzoic Acid

This protocol describes the conversion of 3-methoxybenzoic acid to its corresponding acyl chloride using thionyl chloride. This is a standard and efficient method for this transformation.

Reaction Scheme:

3-Methoxybenzoic acid reacts with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce this compound. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and are typically removed from the reaction mixture.

Materials:

-

3-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other inert solvent)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxybenzoic acid (1.0 equivalent).

-

Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents).

-

Add a catalytic amount (1-2 drops) of DMF.

-

Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) should be observed.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.

-

The resulting crude this compound is typically used in the next step without further purification.

Acylation of Amines: Synthesis of 3-Methoxybenzamide

This protocol details the N-acylation of ammonia to form 3-methoxybenzamide, a common reaction for acyl chlorides and a key step in the synthesis of various pharmaceutical intermediates.

Reaction Scheme:

This compound reacts with aqueous ammonia in a biphasic system to yield 3-methoxybenzamide.

Materials:

-

This compound

-

Aqueous ammonia (concentrated)

-

Toluene

-

Ice

-

Reaction vessel (e.g., a stirred tank reactor)

-

Centrifuge

-

Drying oven

Procedure:

-

In a suitable reaction vessel, prepare a mixture of aqueous ammonia and ice.

-

In a separate vessel, dissolve the crude this compound (1.0 equivalent) from the previous step in toluene.

-

Slowly add the toluene solution of this compound to the cold aqueous ammonia solution with vigorous stirring. Maintain the temperature at 40-50°C.

-

After the addition is complete, continue to stir the mixture for 30 minutes.

-

Separate the resulting solid product by centrifugation.

-

Wash the product with water while on the centrifuge.

-

Dry the isolated 3-methoxybenzamide in an oven. A purity of over 97% is typically achieved.[7]

Friedel-Crafts Acylation of Anisole

This protocol describes the Friedel-Crafts acylation of anisole with this compound to synthesize 3,4'-dimethoxybenzophenone. This reaction is a classic example of electrophilic aromatic substitution.

Reaction Scheme:

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound reacts with anisole. The methoxy group of anisole is an activating, ortho-, para-directing group. Due to steric hindrance at the ortho position, the major product is the para-substituted ketone.

Materials:

-

This compound

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask, dropping funnel, condenser

-

Magnetic stirrer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Equipment for recrystallization or column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.3 equivalents).

-

Reagent Addition: To the flask, add anhydrous dichloromethane. Cool the mixture to 0°C using an ice-water bath.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous dichloromethane.

-

Slowly add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 20-30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. Stir vigorously for 15-20 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate a key signaling pathway where molecules derived from this compound may act, and a typical experimental workflow.

Relevance in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. For instance, it is utilized in the creation of 2-arylbenzofuran-based compounds that have shown potential in combating Alzheimer's disease.[8] Additionally, it plays a role in the optimization of dihydropyrrolopyrimidine inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer, leading to tumor growth inhibition.[8] The PI3K/Akt/mTOR pathway, as depicted above, is a critical signaling cascade that regulates cell proliferation, growth, and survival, making it a prime target for cancer therapeutics. The ability to readily introduce the 3-methoxybenzoyl group allows for the systematic modification of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. benchchem.com [benchchem.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

3-Methoxybenzoyl chloride physical properties

An In-depth Technical Guide to the Physical Properties of 3-Methoxybenzoyl Chloride

This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with detailed experimental protocols for key property determination.

Core Physical Properties

This compound, also known as m-anisoyl chloride, is a chemical intermediate utilized in the synthesis of various organic compounds.[1] It plays a role in the development of molecules targeting Alzheimer's disease and in the optimization of inhibitors for cancer research. The compound is a clear, colorless to light yellow liquid at room temperature.[2]

A summary of its key physical properties is presented in the table below.

| Physical Property | Value | Units | Notes |

| Molecular Formula | C₈H₇ClO₂ | [2] | |

| Molecular Weight | 170.59 | g/mol | [2] |

| CAS Number | 1711-05-3 | [2] | |

| Appearance | Clear colorless to light yellow liquid | [1][2] | |

| Boiling Point | 123-125 | °C | at 15 mmHg[1][2] |

| 128-129 | °C | at 8 mmHg[3] | |

| 184-186 | °C | at 750 mmHg[3] | |

| Density | 1.214 | g/mL | at 25 °C[2] |

| Refractive Index | 1.558 | n20/D | [2] |

| Flash Point | 92 | °C | Closed cup[4] |

| Solubility | Soluble in chloroform.[2] Reacts with water.[2][5] Slightly soluble in ethyl acetate.[2][6] |

Note on Melting Point: While most sources describe this compound as a liquid at room temperature, one source reports a melting point of 101-104 °C.[1] This information is likely an error or refers to a different substance, as it contradicts the other reported physical properties, particularly its state as a liquid at 25°C.

Experimental Protocols

Accurate determination of physical properties is crucial for the successful application of chemical compounds in research and development. Below are detailed methodologies for measuring the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[7]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

A few milliliters of this compound are placed into the small test tube.[8]

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[9]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped so that it is immersed in the heating fluid within the Thiele tube.[9]

-

The side arm of the Thiele tube is gently heated, causing the bath fluid to circulate and heat the sample evenly.[9]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Determination of Density (Pycnometer Method)

A pycnometer, or specific gravity bottle, is used to accurately determine the density of a liquid.[10][11]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The clean, dry pycnometer is accurately weighed (m₁).[12]

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂).

-

The pycnometer is emptied, dried thoroughly, and then filled with this compound at the same temperature.

-

The filled pycnometer is weighed (m₃).

-

The density of the liquid (ρ) is calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Measurement of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light is bent, or refracted, when it enters a substance. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature at which the measurement is taken is recorded, as the refractive index is temperature-dependent.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of an acyl chloride like this compound, a common procedure in organic chemistry laboratories.

Caption: Synthesis and purification workflow for this compound.

References

- 1. 3-Methoxy Benzoyl Chloride | 1711-05-3 | C8H7ClO2 [shreesulphuric.com]

- 2. 1711-05-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound 99 1711-05-3 [sigmaaldrich.com]

- 4. This compound | 1711-05-3 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 1711-05-3 [chemicalbook.com]

- 6. This compound CAS#: 1711-05-3 [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. batman.edu.tr [batman.edu.tr]

- 11. mt.com [mt.com]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

Spectroscopic Analysis of 3-Methoxybenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-methoxybenzoyl chloride (CAS No: 1711-05-3), a key intermediate in the synthesis of various pharmaceutical compounds. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for obtaining this data, and illustrates the logical workflow for spectral analysis.

Spectral Data Summary

Due to the limited availability of freely accessible, quantitative spectral data for this compound, the following tables summarize the expected spectral characteristics based on the compound's structure and data from similar compounds. These tables are intended to serve as a reference for researchers in the analysis of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Spectral Data

-

Solvent: CDCl₃

-

Standard: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 - 7.5 | m | 2H | Aromatic protons ortho to the carbonyl group |

| ~7.4 - 7.1 | m | 2H | Aromatic protons meta and para to the carbonyl group |

| 3.85 | s | 3H | Methoxy group (-OCH₃) protons |

Table 2: Predicted ¹³C NMR Spectral Data

-

Solvent: CDCl₃

-

Standard: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carbonyl carbon (C=O) |

| ~159 | Aromatic carbon attached to the methoxy group |

| ~135 | Aromatic carbon attached to the carbonyl group |

| ~130 | Aromatic CH |

| ~122 | Aromatic CH |

| ~115 | Aromatic CH |

| 55.6 | Methoxy carbon (-OCH₃) |

Table 3: Expected IR Absorption Data

-

Sample Preparation: Neat liquid film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (methoxy group) |

| 1770 - 1815 | Strong | C=O stretch (Acyl Chloride) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |

| ~850 - 750 | Strong | C-Cl stretch |

Table 4: Expected Mass Spectrometry Data

-

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 170/172 | Moderate | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 135 | High | [M - Cl]⁺, loss of chlorine radical |

| 107 | Moderate | [M - Cl - CO]⁺, subsequent loss of carbon monoxide |

| 77 | Moderate | [C₆H₅]⁺, Phenyl cation |

Experimental Protocols

The following are detailed, generalized protocols for obtaining high-quality spectral data for liquid samples such as this compound. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes (5 mm)

-

This compound (sample)

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

Pipettes

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a 30-45 degree pulse angle.

-

Set the acquisition time to 2-4 seconds.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a 30-45 degree pulse angle.

-

Set the acquisition time to 1-2 seconds.

-

Use a relaxation delay of 2-5 seconds.

-

Employ proton decoupling to simplify the spectrum.

-

Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

Fourier Transform Infrared (FT-IR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

This compound (sample)

-

Volatile solvent for cleaning (e.g., dry acetone or isopropanol)

Procedure (Neat Liquid Film Method):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry.

-

Place one to two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

Mass spectrometer with an Electron Ionization (EI) source

-

Gas chromatograph (GC) for sample introduction (optional but common)

-

This compound (sample)

-

Volatile solvent (e.g., dichloromethane or ethyl acetate)

Procedure (GC-MS with EI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

-

-

Instrument Setup:

-

Set the GC oven temperature program to ensure good separation and peak shape.

-

Set the injector temperature to ensure complete vaporization of the sample.

-

Set the EI source to the standard 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

The molecules are ionized and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with spectral libraries for confirmation.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for Structural Elucidation of this compound.

Solubility Profile of 3-Methoxybenzoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methoxybenzoyl chloride, a key reagent in organic synthesis, particularly in the development of pharmaceutical agents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a robust framework of qualitative solubility, analogous compound data, and detailed experimental protocols for researchers to determine precise solubility parameters in their laboratories.

Core Concepts and Relevance

This compound is an acyl chloride that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its utility is notably highlighted in the development of kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is a critical signaling pathway implicated in cell growth, proliferation, and survival. Dysregulation of the PI3K pathway is a hallmark of many cancers, making it a significant target for drug development. The solubility of this compound in various organic solvents is a critical parameter for reaction optimization, purification, and formulation.

Quantitative Solubility Data

Table 1: Qualitative and Analogous Solubility of this compound

| Solvent | This compound Solubility | Benzoyl Chloride Solubility (Analogous Data) |

| Chloroform | Soluble[1][2][3][4] | Soluble |

| Ethyl Acetate | Slightly Soluble[2][4] | Miscible |

| Diethyl Ether | Data not available | Soluble[5] |

| Benzene | Data not available | Soluble[5] |

| Water | Reacts[1][2][3][4][6] | Slightly soluble, decomposes[7] |

Note: The solubility of this compound is expected to be similar to benzoyl chloride in non-polar and polar aprotic solvents due to their structural similarities. However, experimental verification is strongly recommended.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a standard and reliable protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvent (analytical grade, anhydrous)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Glass vials with airtight seals

-

Syringe and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or flasks

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial. The presence of a separate, undissolved phase of this compound is essential to ensure the solution is saturated.

-

Equilibrate the vial in a thermostatically controlled shaker or water bath at the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant agitation is necessary.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vial to stand undisturbed in the temperature-controlled environment for a period to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry evaporation dish or flask. This step is crucial to remove any undissolved micro-droplets.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the dish in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used to expedite the process without decomposing the solute.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and then weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved. This final mass represents the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Mass of the solvent: Subtract the final mass of the dissolved solute from the total mass of the saturated solution.

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

-

Visualizing Key Pathways and Workflows

PI3K/Akt Signaling Pathway

This compound is a precursor for the synthesis of inhibitors targeting the PI3K/Akt signaling pathway. Understanding this pathway is crucial for drug development professionals. The following diagram illustrates the core components and interactions within this pathway.

Caption: The PI3K/Akt signaling pathway initiated by growth factors.

General Synthetic Workflow for Pyrimidine-Based Kinase Inhibitors

While a specific synthesis protocol detailing the use of this compound to create a named PI3K inhibitor is proprietary or not widely published, a general workflow for the synthesis of related pyrimidine-based kinase inhibitors can be illustrated. This provides a logical framework for how a substituted benzoyl chloride might be incorporated.

Caption: General workflow for synthesizing pyrimidine-based kinase inhibitors.

Conclusion

While quantitative solubility data for this compound remains a gap in the readily available scientific literature, this guide provides a comprehensive starting point for researchers. The qualitative data, along with information on the analogous compound benzoyl chloride, offers a strong predictive foundation. The detailed experimental protocol for gravimetric solubility determination empowers researchers to generate precise, in-house data tailored to their specific solvent systems and conditions. Furthermore, the provided diagrams of the PI3K/Akt signaling pathway and a general synthetic workflow offer essential context for the application of this compound in modern drug discovery.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]

3-Methoxybenzoyl chloride reactivity profile

An In-depth Technical Guide on the Reactivity Profile of 3-Methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (m-anisoyl chloride) is a versatile acylating agent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity is primarily dictated by the electrophilic acyl chloride functional group, with the reactivity and regioselectivity of its reactions modulated by the meta-positioned methoxy group. This document provides a comprehensive overview of its reactivity profile, supported by quantitative data, detailed experimental protocols for its principal reactions, and logical workflow diagrams to illustrate its chemical behavior.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| CAS Number | 1711-05-3 | [1] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 123-125 °C at 15 mmHg | |

| Density | 1.214 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.558 | |

| Flash Point | 92 °C (198 °F) - closed cup | [1] |

| Solubility | Soluble in chloroform, ethyl acetate; reacts with water. | [1] |

| Moisture Sensitivity | Highly sensitive to moisture; reacts with water. | [1][2] |

Core Reactivity Profile

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it an excellent acylating agent for a wide range of nucleophiles. The methoxy group at the meta position influences this reactivity through its electronic effects.

Nucleophilic Acyl Substitution

This compound readily undergoes nucleophilic acyl substitution. The reaction proceeds via the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group. This is the fundamental pathway for its most common reactions.

-

Hydrolysis: It reacts with water, often vigorously, to hydrolyze back to 3-methoxybenzoic acid and hydrochloric acid[1][2]. This moisture sensitivity necessitates handling under anhydrous conditions.

-

Acylation of Alcohols (Esterification): Alcohols and phenols attack the acyl chloride to form the corresponding esters (e.g., phenyl 3-methoxybenzoate). These reactions are typically performed in the presence of a base, such as pyridine or sodium hydroxide, to neutralize the HCl byproduct (Schotten-Baumann reaction)[3][4].

-

Acylation of Amines (Amidation): Primary and secondary amines react rapidly to form stable N-substituted 3-methoxybenzamides. A base is also used in these reactions to scavenge the generated HCl[5][6].

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), this compound can acylate aromatic rings, forming aryl ketones[7][8]. The reaction involves the formation of a highly electrophilic acylium ion (CH₃O-C₆H₄-CO⁺), which is then attacked by an electron-rich aromatic substrate like benzene or anisole[7][9]. The acyl group deactivates the product ketone towards further acylation, preventing poly-acylation, which can be a problem in Friedel-Crafts alkylation[7].

Electronic Effects of the Methoxy Group

The methoxy (-OCH₃) group at the meta position influences the reactivity of the acyl chloride in two ways:

-

Inductive Effect (-I): The oxygen atom is more electronegative than carbon and withdraws electron density through the sigma bond.

-

Resonance Effect (+R): The oxygen's lone pairs can donate electron density to the benzene ring.

For the meta position, the inductive effect is dominant, making the methoxy group weakly electron-withdrawing. This slightly increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, thus increasing its reactivity towards nucleophiles.

Quantitative Reactivity Analysis: The Hammett Equation

The influence of the meta-methoxy substituent can be quantified using the Hammett equation, a linear free-energy relationship that relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives[10][11].

The equation is given by: log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction of the substituted compound (this compound).

-

k₀ is the rate constant for the reaction of the unsubstituted compound (benzoyl chloride).

-

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent (meta or para). For a meta-OCH₃ group, σ_meta = +0.12 . The positive value indicates it is electron-withdrawing relative to hydrogen[11].

-

ρ (rho) is the reaction constant, which depends on the reaction type and conditions but not the substituent. A positive ρ value means the reaction is accelerated by electron-withdrawing groups, while a negative ρ indicates it is accelerated by electron-donating groups[10][11].

| Parameter | Reaction | Value | Interpretation | Reference |

| σ_meta | 3-Methoxy substituent | +0.12 | Weakly electron-withdrawing character at the meta position. | [11] |

| ρ | Base hydrolysis of ethyl benzoates | +2.56 | Reaction is highly sensitive to electronic effects and is accelerated by electron-withdrawing groups. | [12] |

| ρ | Methanolysis of substituted benzoyl chlorides | +1.47 | The reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge. | [10] |

| ρ | Reaction of anilines with benzoyl chloride | - (Negative Slope) | The reaction is accelerated by electron-donating groups on the aniline (nucleophile), as expected. | [10] |

Based on this data, the positive σ value for the meta-methoxy group and the positive ρ value for hydrolysis suggest that this compound will hydrolyze slightly faster than unsubstituted benzoyl chloride.

Experimental Protocols & Workflows

Detailed methodologies for key reactions involving this compound are provided below.

N-Acylation of Aniline (Synthesis of 3-Methoxy-N-phenylbenzamide)

This protocol describes the formation of an amide bond via reaction with an amine.

Experimental Protocol:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add aniline (1.0 equiv., e.g., 5.0 mmol, 0.46 mL) and a suitable anhydrous solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (25 mL). Add triethylamine (1.2 equiv., 6.0 mmol, 0.84 mL) as an acid scavenger.

-

Addition: Cool the stirred solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 equiv., 5.25 mmol, 0.90 g) in the same solvent (10 mL) dropwise over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amide.

O-Acylation of Phenol (Synthesis of Phenyl 3-methoxybenzoate)

This protocol follows the Schotten-Baumann conditions for ester synthesis.

Experimental Protocol:

-

Setup: In a 100 mL Erlenmeyer flask, dissolve phenol (1.0 equiv., e.g., 10.0 mmol, 0.94 g) in 10% aqueous sodium hydroxide solution (20 mL). Cool the flask in an ice bath.

-

Addition: To the vigorously stirred solution, add this compound (1.1 equiv., 11.0 mmol, 1.88 g) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After addition, seal the flask and shake or stir vigorously at room temperature for 30-45 minutes. The smell of the acyl chloride should disappear, and a solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration. Break up any lumps and wash the filter cake thoroughly with cold water to remove any unreacted phenol and salts.

-

Purification: The crude ester can be purified by recrystallization from ethanol to yield the pure product.

Friedel-Crafts Acylation of Anisole

This protocol describes the acylation of an activated aromatic ring using a Lewis acid catalyst.

Experimental Protocol:

-

Setup: To a 100 mL flame-dried, three-necked round-bottom flask equipped with a stir bar, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 equiv., 6.0 mmol, 0.80 g). Add anhydrous dichloromethane (20 mL) and cool the suspension to 0 °C.

-

Acylium Ion Formation: Slowly add this compound (1.0 equiv., 5.0 mmol, 0.85 g) to the stirred suspension.

-

Addition of Substrate: To this mixture, add a solution of anisole (1.0 equiv., 5.0 mmol, 0.54 mL) in anhydrous dichloromethane (10 mL) dropwise over 20 minutes.

-

Reaction: After the addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by TLC.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (50 g) and concentrated HCl (5 mL).

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude ketone can be purified by column chromatography on silica gel.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.

-

Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation[2]. It reacts with water to produce toxic hydrogen chloride gas.

-

Handling: Must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture, strong bases, and oxidizing agents[2].

References

- 1. 1711-05-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. Preparation of Phenyl benzoate – Stan's Academy [stansacademy.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. youtube.com [youtube.com]

- 10. Determination of Mechanism in Chemistry [faculty.csbsju.edu]

- 11. oxfordreference.com [oxfordreference.com]

- 12. web.viu.ca [web.viu.ca]

The Electrophilicity of 3-Methoxybenzoyl Chloride: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 3-methoxybenzoyl chloride, a key building block in the synthesis of pharmaceuticals and other fine chemicals. The document explores the electronic effects of the meta-methoxy substituent on the reactivity of the acyl chloride functionality. Key quantitative data, including reaction kinetics, are presented alongside detailed experimental protocols for its synthesis and common acylation reactions. Furthermore, this guide elucidates the underlying principles of its reactivity through an examination of reaction mechanisms and computational chemistry concepts, providing researchers, scientists, and drug development professionals with a thorough understanding of this important reagent.

Introduction

This compound, also known as m-anisoyl chloride, is a versatile acylating agent employed in a wide array of organic syntheses. Its reactivity is centered around the electrophilic carbonyl carbon of the acyl chloride group. The presence of a methoxy group at the meta position of the benzene ring modulates this electrophilicity through a combination of inductive and resonance effects. Understanding the precise nature of this electronic influence is critical for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways in drug discovery and development. This guide aims to provide an in-depth technical overview of the electrophilicity of this compound, supported by quantitative data, detailed experimental procedures, and mechanistic insights.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its safe handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| CAS Number | 1711-05-3 | [1][2] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 123-125 °C at 15 mmHg | [1] |

| Density | 1.214 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.558 | [1] |

| Solubility | Soluble in chloroform; reacts with water. | [1] |

Quantitative Analysis of Electrophilicity

The electrophilicity of the carbonyl carbon in this compound is a key determinant of its reactivity towards nucleophiles. This can be quantitatively assessed through reaction kinetics and computational chemistry.

Reaction Kinetics

Kinetic studies of nucleophilic acyl substitution reactions provide direct, quantitative measures of electrophilicity. The rate of reaction with a given nucleophile is directly proportional to the electrophilic character of the acyl chloride.

A study on the alcoholysis of substituted benzoyl chlorides with excess n-propanol at 25°C provides a pseudo-first-order rate constant for this compound.[4] This value, when compared to other substituted benzoyl chlorides, offers insight into the electronic effect of the meta-methoxy group.

| Substituent | Rate Constant (k) in min⁻¹ |

| H | 0.0321 |

| m-OCH₃ | 0.0340 |

| p-Br | 0.0590 |

| p-I | 0.0617 |

| m-I | 0.1044 |

Table adapted from a study on the alcoholysis of substituted benzoyl chlorides.[4]

The slightly higher rate constant for this compound compared to the unsubstituted benzoyl chloride indicates that the meta-methoxy group has a net electron-withdrawing effect in this reaction, thereby increasing the electrophilicity of the carbonyl carbon.

Hammett Analysis

The Hammett equation, log(k/k₀) = σρ, provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds.

-

σ (Sigma): The substituent constant, which depends on the nature and position of the substituent. For a meta-methoxy group, the Hammett sigma constant (σ_m) is +0.11.[5] The positive value signifies an electron-withdrawing inductive effect.

-

ρ (Rho): The reaction constant, which is a measure of the sensitivity of a particular reaction to substituent effects.

For the solvolysis of substituted benzyl chlorides, which proceeds through a similar carbocationic intermediate as some reactions of benzoyl chlorides, the reaction constant (ρ) is negative, indicating that electron-donating groups accelerate the reaction.[6] However, for nucleophilic attack on the carbonyl carbon of benzoyl chlorides, a positive ρ value is expected, as electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon.

Computational Insights: LUMO Energy

Synthesis of this compound

This compound is typically synthesized from 3-methoxybenzoic acid via chlorination. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation.

Reaction Workflow

Caption: Synthesis of this compound from 3-methoxybenzoic acid.

Experimental Protocol

Materials:

-

3-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)

-

Round-bottom flask

-

Reflux condenser with a gas trap

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 3-methoxybenzoic acid.

-

Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents).

-

Add a catalytic amount (1-2 drops) of DMF.

-

Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) should be observed.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux for 1-3 hours, or until the gas evolution ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added and subsequently evaporated.

-

The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.

Key Reactions and Mechanisms

The electrophilic nature of this compound makes it a valuable reagent for acylation reactions, including Friedel-Crafts acylations, esterifications, and amide bond formations.

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a ketone.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 3-Methoxybenzoyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 3-methoxybenzoyl chloride. As a reactive acyl chloride, its proper handling and storage are critical to ensure its quality and prevent degradation, which can impact the outcome of synthetic procedures and the purity of final products. This document outlines the key factors influencing its stability, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability Profile and Incompatibilities

This compound is a reactive compound susceptible to degradation, primarily through hydrolysis. Its stability is significantly influenced by environmental factors such as moisture, temperature, and the presence of nucleophiles.

Table 1: Summary of Chemical Stability and Incompatibilities

| Parameter | Influence on Stability |

| Moisture/Water | Highly reactive; readily hydrolyzes to form 3-methoxybenzoic acid and hydrochloric acid.[1] |

| Alcohols | Reacts to form the corresponding esters.[2] |

| Amines and Bases | Reacts vigorously to form amides.[2] Strong bases can promote decomposition.[3] |

| Oxidizing Agents | Incompatible with strong oxidizing agents.[3] |

| Metals | May be corrosive to certain metals, especially in the presence of moisture.[2] |

| Heat | Elevated temperatures can accelerate the rate of decomposition.[3] |

Recommended Storage and Handling

To maintain the integrity of this compound, stringent storage and handling procedures are necessary. The primary goal is to protect it from atmospheric moisture and incompatible substances.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[4] Refrigeration is recommended.[2] | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Keep in a tightly closed container.[4][5] | Prevents ingress of moisture and other atmospheric components. |

| Ventilation | Store in a well-ventilated area.[4] | To safely dissipate any potential vapors. |

| Handling | Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (gloves, eye protection). Use non-sparking tools.[4] | To avoid inhalation of corrosive vapors and prevent skin and eye contact. To mitigate fire hazards. |

Degradation Pathways

The principal degradation pathway for this compound is hydrolysis, which occurs upon contact with water. The methoxy group, being an electron-donating group, can influence the reaction mechanism. Electron-donating substituents on the benzoyl ring can stabilize a positive charge buildup on the carbonyl carbon, potentially favoring a more dissociative (SN1-like) pathway for hydrolysis in certain solvents.

The primary degradation products are 3-methoxybenzoic acid and hydrochloric acid. The presence of these impurities can be monitored to assess the extent of degradation.

Figure 1. Primary degradation pathway of this compound via hydrolysis.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound involves subjecting the compound to controlled environmental conditions and monitoring its degradation over time using a stability-indicating analytical method.

Accelerated Stability Study Protocol

This protocol is designed to rapidly assess the stability of this compound under stressed conditions. The Arrhenius equation can be used to estimate the shelf-life at recommended storage conditions from the accelerated stability data.

Table 3: Accelerated Stability Study Conditions

| Condition | Temperature | Relative Humidity | Duration |

| 1 | 40°C | 75% RH | 1, 3, 6 months |

| 2 | 25°C | 60% RH | 1, 3, 6 months |

| 3 | 5°C | Ambient | 1, 3, 6 months |

At each time point, samples should be analyzed for the presence of this compound and its primary degradation product, 3-methoxybenzoic acid.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is suitable for separating and quantifying this compound from its degradation products. Due to the high reactivity of acyl chlorides, in-situ derivatization or rapid analysis after sample preparation is often necessary. The following is a proposed method based on the analysis of structurally similar compounds.

Table 4: Proposed HPLC-UV Method Parameters

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% A / 40% B, isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| UV Detection | 254 nm |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with anhydrous acetonitrile. This will be the stock solution.

-

Immediately before injection, dilute an aliquot of the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

Analysis:

Inject the prepared sample onto the HPLC system. The retention time of this compound and 3-methoxybenzoic acid should be determined using reference standards. The peak areas can be used to quantify the amount of each compound and thus determine the extent of degradation.

Figure 2. General experimental workflow for a stability study of this compound.

Conclusion

The stability of this compound is paramount for its successful use in research and development. Its high reactivity, particularly towards moisture, necessitates strict storage and handling protocols. By adhering to the recommendations outlined in this guide and employing robust analytical methods for stability monitoring, researchers can ensure the quality and integrity of this important chemical intermediate. The provided experimental framework serves as a starting point for developing a comprehensive stability program tailored to specific laboratory and regulatory requirements.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic and Theoretical Consideration of 3,4- and 3,5-Dimethoxybenzoyl Chlorides Solvolyses (Journal Article) | ETDEWEB [osti.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Compatibility of 3-Methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility of 3-methoxybenzoyl chloride. As a reactive acyl chloride, its handling and storage require careful consideration to ensure safety and reaction integrity. This document outlines its reactivity with various chemical classes, provides quantitative data where available, and details experimental protocols for assessing its compatibility with other substances.

Chemical Reactivity and Incompatible Materials

This compound is a versatile reagent in organic synthesis, primarily used to introduce the 3-methoxybenzoyl group. Its high reactivity is centered on the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility but also the source of its incompatibilities. The primary hazardous reactions are vigorous, often exothermic, and can lead to the release of corrosive hydrogen chloride (HCl) gas.

General Reactivity: The reaction of this compound with nucleophiles follows a nucleophilic acyl substitution mechanism. The nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group.

Moisture Sensitivity: this compound is highly sensitive to moisture and will readily hydrolyze in the presence of water, including atmospheric moisture, to form 3-methoxybenzoic acid and hydrogen chloride gas. This reaction is often vigorous.

A summary of incompatible materials is provided in Table 1. It is crucial to store this compound in a cool, dry environment, away from the substances listed below.

| Incompatible Material Class | Specific Examples | Nature of Hazard |

| Water | Water, atmospheric moisture, wet solvents | Vigorous, exothermic reaction releasing corrosive HCl gas. |

| Alcohols | Methanol, ethanol, isopropanol, benzyl alcohol | Exothermic reaction forming esters and HCl gas. |

| Amines | Primary and secondary amines (e.g., aniline, diethylamine), ammonia | Highly exothermic reaction forming amides and HCl gas. The HCl will react with excess amine to form an ammonium salt. |

| Strong Bases | Sodium hydroxide, potassium hydroxide, potassium carbonate, triethylamine, pyridine | Violent, exothermic neutralization and hydrolysis, potentially leading to pressure buildup. |

| Strong Oxidizing Agents | Nitric acid, perchloric acid, potassium permanganate | Can lead to vigorous, potentially explosive reactions. |

| Active Metals | Sodium, potassium, magnesium | Risk of a strong exothermic or explosive reaction. |

Quantitative Reactivity Data

Table 2.1: Reaction with Alcohols (Alcoholysis)

| Acyl Chloride | Alcohol | Solvent | Temperature (°C) | Rate Constant (k) | Reference |

| This compound | n-Propanol | n-Propanol | 25 | 0.0340 min⁻¹ (pseudo-first order) | [1] |

| Benzoyl chloride | n-Propanol | n-Propanol | 25 | 0.0321 min⁻¹ (pseudo-first order) | [1] |

| Benzoyl chloride | Ethanol (absolute) | Ethanol | 25 | 0.0492 min⁻¹ (pseudo-first order) | [1] |

| Benzoyl chloride | Ethanol (95%) | Ethanol/Water | 25 | 0.0757 min⁻¹ (pseudo-first order) | [1] |

Table 2.2: Reaction with Water (Hydrolysis)

| Acyl Chloride | Solvent System | Temperature (°C) | Half-life (t₁/₂) | Rate Constant (k) | Reference |

| Benzoyl chloride | Acetone/Water | 25 | - | - | [2] |

| Benzoyl chloride | Water | ~25 | < 0.25 min | > 2.77 min⁻¹ | [3] |

| Benzoyl chloride | Dioxane/Water (1 M) | 25 | - | - | [4] |

Experimental Protocols for Compatibility Testing

Determining the compatibility of this compound with new reagents, solvents, or materials is critical for safe process development. Below are generalized protocols that can be adapted for this purpose. These experiments should be conducted on a small scale in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol for Assessing Reactivity with Liquid Reagents

This protocol uses thermal analysis, such as Differential Scanning Calorimetry (DSC), to quantify the heat of reaction, or a simpler observation-based method to qualitatively assess compatibility.

Objective: To determine the thermal and reactive hazard of mixing this compound with a liquid substance.

Method 1: Differential Scanning Calorimetry (DSC)

-

Preparation: In an inert atmosphere (glove box), carefully charge a high-pressure DSC pan with a known amount of the test substance (e.g., 1-5 mg).

-

Addition: Add a stoichiometric or desired molar ratio of this compound to the DSC pan.

-

Sealing: Hermetically seal the pan to contain any pressure generated.

-

Analysis: Place the sealed pan and a reference pan in the DSC instrument.

-

Temperature Program: Ramp the temperature at a controlled rate (e.g., 2-10 °C/min) to a temperature exceeding the expected process temperature.

-

Data Interpretation: An exotherm indicates a reaction. The onset temperature and the integrated energy of the exotherm provide quantitative measures of the reactivity. An onset temperature near or below the intended operating temperature indicates a significant hazard.

Method 2: Small-Scale Isothermal Test

-

Setup: In a fume hood, place a small, clean, and dry glass vial containing a magnetic stir bar.

-

Addition: Add a measured amount of the test substance (e.g., 0.5 mL) to the vial.

-

Temperature Control: Place the vial in a temperature-controlled bath (e.g., an oil bath) set to the intended process temperature. Insert a thermocouple into the liquid to monitor its temperature.

-

Reagent Addition: Slowly add a small, measured amount of this compound (e.g., 0.1 mL) while stirring.

-

Observation: Monitor for any of the following signs of incompatibility:

-

Temperature increase (exotherm).

-

Gas evolution (fizzing or bubbling).

-

Color change.

-

Precipitate formation.

-

Fuming.

-

-

Interpretation: A significant temperature rise or vigorous gas evolution indicates a hazardous incompatibility.

Protocol for Compatibility with Solid Materials (e.g., Elastomers, Polymers, Catalysts)

This protocol is adapted from general material compatibility testing standards.

Objective: To assess the compatibility of this compound with solid materials of construction or reagents.

-

Sample Preparation: Obtain coupons of the material to be tested (e.g., 1x1 cm squares of a specific grade of stainless steel, PTFE, or an elastomer).

-

Initial Characterization: Measure and record the initial weight, dimensions, and appearance (color, texture) of the material coupons.

-

Exposure: Place the coupons in separate, clean, dry glass vials. Add enough this compound to fully immerse the coupons.

-

Incubation: Seal the vials and store them at the intended operating temperature for a defined period (e.g., 24 hours, 7 days). Include a control vial with the material coupon in a known inert solvent.

-

Post-Exposure Analysis:

-

Carefully remove the coupons from the vials.

-

Gently clean the coupons with a compatible, volatile solvent (e.g., dry hexane) to remove residual this compound and allow them to dry completely.

-

Re-measure the weight and dimensions.

-

Visually inspect the coupons for any changes, such as swelling, discoloration, cracking, or crazing.

-

Analyze the liquid for any leached substances, if relevant.

-

-

Interpretation: Significant changes in weight, dimensions, or appearance indicate incompatibility.

Visualizations

Reaction Pathways with Incompatible Substances

The following diagram illustrates the primary reaction pathways of this compound with common classes of incompatible chemicals.

Workflow for Chemical Compatibility Assessment

This flowchart provides a systematic approach for researchers to evaluate the compatibility of this compound with a new substance.

Conclusion

This compound is a highly reactive chemical that requires careful management in a laboratory or manufacturing setting. Its primary incompatibilities are with nucleophilic substances such as water, alcohols, amines, and bases, as well as with strong oxidizing agents. The reactions with these substances are typically exothermic and produce corrosive hydrogen chloride gas. Before mixing this compound with any new substance, a thorough compatibility assessment, including a literature review and, if necessary, small-scale experimental testing, should be performed. By following the guidelines and protocols outlined in this document, researchers, scientists, and drug development professionals can handle this compound safely and effectively, ensuring the integrity of their chemical processes and the safety of their personnel.

References

An In-depth Technical Guide to the Synthesis of 3-Methoxybenzoyl Chloride from 3-Methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methoxybenzoyl chloride, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the conversion of 3-methoxybenzoic acid to its corresponding acyl chloride, a critical step in the synthesis of more complex molecules. This document outlines the prevalent synthetic methodologies, provides detailed experimental protocols, and presents quantitative data to assist researchers in the efficient and safe production of this key building block.

Introduction

This compound (also known as m-anisoyl chloride) is a reactive acylating agent frequently employed in organic synthesis. Its structure, featuring a methoxy group and a reactive acyl chloride moiety on a benzene ring, makes it a versatile reagent for introducing the 3-methoxybenzoyl group into various molecular scaffolds. This is particularly relevant in drug discovery and development for the synthesis of novel therapeutic agents. The conversion from the readily available 3-methoxybenzoic acid is the most direct and common route to this important intermediate.

The synthesis is typically achieved by treating 3-methoxybenzoic acid with a chlorinating agent. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) or pyridine. The choice of reagent can influence the reaction conditions, workup procedure, and overall yield.

Synthetic Routes and Comparative Data

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. For 3-methoxybenzoic acid, the primary methods involve the use of thionyl chloride or oxalyl chloride. Below is a summary of typical reaction conditions and yields for the synthesis of methoxybenzoyl chloride isomers, which can serve as a guide for the synthesis of the 3-methoxy derivative.

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| p-Methoxybenzoic Acid | Thionyl Chloride | - | Benzene | Reflux (approx. 80) | 6 | High (not specified) | [PrepChem] |

| o-Methoxybenzoic Acid | Triphosgene/C₂H₄Cl₂ | DMF | Dichloroethane | 40 | 1 | 98.57 | [CN105481687A] |

| o-Methoxybenzoic Acid | Triphosgene/C₂H₄Cl₂ | Pyridine | Dichloroethane | 42 | 1.5 | 98.28 | [CN105481687A] |

| p-Methoxybenzoic Acid | Triphosgene/C₂H₄Cl₂ | DMF | Dichloroethane | 40 | 1 | 98.57 | [ZHEJIANG ESIGMA BIOTECH CO LTD] |

| p-Methoxybenzoic Acid | Triphosgene/C₂H₄Cl₂ | DMF | Dichloroethane | 45 | 2 | 98.82 | [ZHEJIANG ESIGMA BIOTECH CO LTD] |